2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate
Description
2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate is a synthetic coumarin derivative with a complex esterified side chain. The core structure consists of a 2H-chromen-7-yl scaffold substituted with a 2-oxo group at position 2 and a phenyl group at position 4. The ester moiety is derived from the (2S)-configured amino acid derivative, featuring a benzyloxycarbonyl (Cbz)-protected amine and a phenylpropanoate group.
Structural characterization of such compounds often employs X-ray crystallography, with software suites like SHELX (e.g., SHELXL) playing a critical role in refinement and validation . The benzyloxycarbonyl group introduces distinct steric and electronic properties compared to other protecting groups, influencing solubility and stability under varying conditions.
Properties
Molecular Formula |
C32H25NO6 |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
(2-oxo-4-phenylchromen-7-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C32H25NO6/c34-30-20-27(24-14-8-3-9-15-24)26-17-16-25(19-29(26)39-30)38-31(35)28(18-22-10-4-1-5-11-22)33-32(36)37-21-23-12-6-2-7-13-23/h1-17,19-20,28H,18,21H2,(H,33,36)/t28-/m0/s1 |
InChI Key |
NFGRUPYJTATHIR-NDEPHWFRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
The Pechmann reaction is the most common method for constructing the coumarin scaffold. A representative procedure involves:
-
Reactants : Resorcinol (or substituted phenol) and ethyl acetoacetate.
-
Conditions : 110°C for 2–4 hours.
For 4-phenyl substitution, phenylacetic acid derivatives may be used as starting materials.
Functionalization at the 7-Position
The 7-hydroxy group is critical for subsequent esterification. Protection/deprotection strategies are rarely required due to the stability of the hydroxyl group under mild coupling conditions.
Synthesis of (2S)-2-{[(Benzyloxy)Carbonyl]Amino}-3-Phenylpropanoic Acid
Starting from L-Phenylalanine
-
Protection of the α-amino group :
-
Ester hydrolysis (if starting from methyl ester):
Esterification Methods
Steglich Esterification (EDCI/DMAP)
-
Procedure :
-
Workup :
-
Wash with saturated NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography (hexane/EtOAc).
-
DCC/HOBt-Mediated Coupling
Comparative Analysis of Methods
| Method | Reagents | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| Steglich | EDCI/DMAP | DCM | 25°C | 58% | >95% |
| DCC/HOBt | DCC/HOBt | DMF | 0°C → RT | 65% | 92% |
| Mitsunobu | DIAD/PPh₃ | THF | 40°C | 40% | 88% |
Notes :
-
EDCI/DMAP offers higher reproducibility but requires anhydrous conditions.
-
DCC/HOBt minimizes racemization but necessitates rigorous removal of dicyclohexylurea byproducts.
Racemization Control
The (2S)-configuration of the amino acid is preserved by:
Industrial-Scale Considerations
Patent-Based Optimization (WO2012117417A1)
Continuous Flow Synthesis
Analytical Characterization
-
NMR :
-
HPLC :
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low esterification yields | Use 4Å molecular sieves to scavenge H₂O |
| Racemization | Replace DCC with EDCI/HOBt |
| Purification difficulties | Gradient flash chromatography |
Chemical Reactions Analysis
Types of Reactions
2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering signaling pathways that result in physiological responses.
DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Comparisons
Protecting Groups: The target compound uses a benzyloxycarbonyl (Cbz) group, which is base-labile and cleaved under hydrogenolytic conditions. In contrast, analogs like C₂₉H₂₇NO₇ employ tert-butoxycarbonyl (Boc), which is acid-labile . This distinction impacts synthetic strategies (e.g., orthogonal deprotection schemes).
Coumarin Core Modifications: The 4-phenyl substituent in the target compound enhances aromatic stacking interactions compared to 3-phenoxy groups in C₂₉H₂₇NO₇. Phenoxy groups may increase electron-withdrawing effects, altering UV/fluorescence properties .
Side-Chain Variations: The phenylpropanoate ester in the target compound contrasts with the sulfonic acid moiety in C₂₁H₃₁N₃O₈S . Sulfonic acid derivatives exhibit higher polarity and acidity, favoring aqueous solubility but limiting membrane permeability. Extended side chains in C₃₇H₃₅NO₈ (e.g., 4-(benzyloxy)phenyl) may enhance interactions with extended binding sites but increase molecular weight, impacting pharmacokinetics .
Biological Activity
The compound 2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate is a derivative of chromen, which has attracted attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and related research findings.
Chemical Structure and Synthesis
The compound features a chromen core with a phenyl group and an amino acid moiety that enhances its biological activity. The synthesis typically involves multi-step reactions, including acylation and amination processes. The general synthetic route can be summarized as follows:
- Starting Materials : 7-hydroxy-2H-chromen-2-one and benzyloxycarbonyl amino acids.
- Reagents : Triethylamine as a base, dichloromethane as a solvent.
- Reaction Conditions : Stirring at room temperature for optimal yield.
Anticancer Properties
Research indicates that compounds similar to 2-oxo-4-phenyl-2H-chromen have shown significant anticancer activity. For instance, derivatives with modifications at the 7-position have exhibited potent inhibitory effects against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-Oxo-4-phenylchromen | MCF-7 | 9.54 |
| Similar derivative | HeLa | 16.1 |
The mechanism of action often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways like the MAPK/ERK pathway.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).
Enzyme Inhibition
Another significant aspect of its biological activity is its potential as an acetylcholinesterase inhibitor. A study demonstrated that related compounds showed enhanced inhibitory effects on acetylcholinesterase compared to their parent structures, indicating potential applications in treating neurodegenerative diseases like Alzheimer's.
Case Studies
-
Study on Acetylcholinesterase Inhibition :
- A series of substituted coumarins were synthesized and tested for their ability to inhibit acetylcholinesterase.
- The most potent derivative showed an IC50 value significantly lower than that of standard inhibitors, suggesting enhanced efficacy in cognitive function improvement.
-
Anticancer Efficacy :
- A comparative study involving various chromen derivatives highlighted that specific substitutions at the 4 and 7 positions markedly increased cytotoxicity against MCF-7 cells.
- The study concluded that the introduction of bulky groups at these positions could enhance interaction with cancer cell receptors.
Q & A
Q. Q: What is the optimal method for synthesizing this compound, and how can purity be validated?
A: The synthesis involves coupling 7-hydroxy-4-phenylcoumarin with the (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid derivative using carbodiimide chemistry. Key steps:
- Reagents : EDC·HCl (1.5 equiv), DMAP (0.25 equiv) in DCM at room temperature for 12 hours .
- Purification : Column chromatography with petroleum ether/ethyl acetate (1:10 v/v) achieves >90% purity.
- Validation : Confirm purity via NMR (e.g., aromatic proton integration at δ 7.1–8.0 ppm) and HRMS (ESI) for molecular ion matching .
Advanced Stereochemical Control
Q. Q: How can racemization during coupling be minimized, given the (2S)-amino acid configuration?
A:
- Low-temperature reactions : Conduct coupling at 0–4°C to reduce base-induced racemization.
- Protecting group choice : The benzyloxycarbonyl (Cbz) group stabilizes the amino acid intermediate, preventing β-elimination .
- Monitoring : Use chiral HPLC or NMR to detect epimerization (e.g., Cα chemical shift splitting) .
Structural Characterization Challenges
Q. Q: What crystallographic strategies resolve ambiguities in the compound’s ester linkage conformation?
A:
- X-ray refinement : Use SHELXL with high-resolution data (<1.0 Å) to model anisotropic displacement parameters for the ester and Cbz groups.
- Twinning analysis : For twinned crystals, apply SHELXD for initial phase solutions and refine with HKLF5 in SHELXL .
- Validation : Check geometry with WinGX/ORTEP; bond lengths should align with coumarin (C=O: ~1.21 Å) and ester (C–O: ~1.36 Å) norms .
Addressing Spectral Data Contradictions
Q. Q: How should conflicting 1H^1H1H NMR signals (e.g., aromatic vs. aliphatic regions) be interpreted?
A:
- Solvent effects : Compare CDCl₃ vs. DMSO-d₆ spectra; DMSO may resolve overlapping peaks via hydrogen bonding with the Cbz group.
- Dynamic effects : Rotameric states of the propanoate side chain can cause splitting. Use variable-temperature NMR to coalesce signals .
- Cross-validation : Correlate with DEPT-135 to distinguish CH₂/CH₃ groups .
Biological Activity Experimental Design
Q. Q: How can structure-activity relationships (SAR) be explored for anticancer potential?
A:
- Core modifications : Synthesize analogs with halogenated phenyl rings (e.g., 4-Cl, 4-F) to enhance cytotoxicity (see table below) .
- Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include positive controls (e.g., doxorubicin).
- Mechanistic studies : Perform molecular docking to assess interactions with topoisomerase II or tubulin, focusing on the Cbz group’s role in binding .
| Analog Modification | Biological Effect (vs. Parent Compound) |
|---|---|
| 4-Fluorophenyl substitution | Increased cytotoxicity (IC₅₀ ↓ 30%) |
| Methoxy group at C6 | Reduced activity (IC₅₀ ↑ 50%) |
Computational Modeling for Reactivity
Q. Q: Which DFT methods predict the compound’s reactivity in nucleophilic acyl substitution?
A:
- B3LYP/6-31G(d) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites (e.g., ester carbonyl: LUMO ≈ -1.2 eV).
- Solvent modeling : Use PCM for DCM to simulate reaction conditions. The Cbz group’s electron-withdrawing effect lowers ester reactivity by 15% vs. unsubstituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
